4-Chloro-2-methoxyphenyl chloroformate
Description
General Overview of Aryl Chloroformates as Reactive Intermediates
Aryl chloroformates, which feature an aromatic ring attached to the chloroformate group, are a particularly important subclass. The electronic properties of the aryl group can be fine-tuned by the presence of various substituents, which in turn modulates the reactivity of the chloroformate. Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the carbonyl carbon, making the chloroformate more reactive towards nucleophiles. Conversely, electron-donating groups can decrease this reactivity.
This tunable reactivity makes aryl chloroformates versatile intermediates. They are frequently used to introduce a carbonyl group and an aryloxy moiety in a single step. A prominent application is in the synthesis of unsymmetrical carbonates and carbamates, which are structural motifs found in many biologically active molecules and polymers. google.com Furthermore, aryl chloroformates are key reagents in the preparation of protecting groups for sensitive functional groups, such as amines and alcohols, during complex multi-step syntheses. wikipedia.org
Specific Focus on 4-Chloro-2-methoxyphenyl Chloroformate within the Landscape of Organic Synthesis
This particular substitution pattern makes this compound a potentially valuable reagent for the introduction of the 4-chloro-2-methoxyphenoxycarbonyl moiety into a molecule. This functional group could serve as a protecting group with specific cleavage conditions or could be a key structural component of a target molecule with desired biological or material properties. Due to its high reactivity, it is likely synthesized and used in situ or as a transient intermediate in a larger synthetic sequence.
The synthesis of this compound would be expected to follow the general and well-established methods for preparing aryl chloroformates. The most common and direct method involves the reaction of the corresponding phenol (B47542), in this case, 4-Chloro-2-methoxyphenol, with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent such as triphosgene (B27547) (bis(trichloromethyl) carbonate). google.comnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. google.com
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₆Cl₂O₃ |
| Molecular Weight | 221.04 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Expected to be high, likely requiring vacuum distillation |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene) |
| Reactivity | Highly reactive with nucleophiles; sensitive to moisture |
Note: These properties are predicted based on the structure and properties of analogous compounds, as this compound is not a standard catalog item.
Historical Context and Contemporary Relevance of Chloroformate Chemistry
The chemistry of chloroformates dates back to the 19th century, with their initial synthesis and exploration of their reactivity. Historically, the use of the highly toxic phosgene gas was a significant drawback. kobe-u.ac.jp However, the development of safer phosgene surrogates, such as diphosgene and triphosgene, in the 20th century significantly expanded the accessibility and application of chloroformate chemistry in both academic and industrial settings. nih.govresearchgate.net
In contemporary organic synthesis, chloroformates remain highly relevant. emergenresearch.com Their applications have diversified from simple acylation reactions to key roles in the synthesis of complex pharmaceuticals, agrochemicals, and polymers. alliedmarketresearch.com For instance, benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are cornerstone reagents for peptide synthesis, a field of immense importance in medicinal chemistry. wikipedia.org The continuous development of new chloroformate-based reagents with tailored reactivity and selectivity underscores their enduring importance.
The relevance of a specific compound like this compound lies in its potential to act as a building block for novel chemical entities. The unique substitution pattern on the aromatic ring could impart specific properties to the final products, such as enhanced biological activity or modified physical characteristics. As the demand for new molecules with precise functionalities grows, the use of such specialized reactive intermediates is expected to increase.
Table 2: Research Findings on the Reactivity of Aryl Chloroformates
| Research Finding | Description |
| Nucleophilic Substitution | Aryl chloroformates readily undergo nucleophilic substitution at the carbonyl carbon with a wide range of nucleophiles. rsc.org |
| Protecting Group Chemistry | They are extensively used to introduce protecting groups for amines (as carbamates) and alcohols (as carbonates) due to the stability of the resulting protected group and the often mild conditions for its removal. organic-chemistry.orgwikipedia.org |
| Synthesis of Carbonates and Carbamates | The reaction with alcohols and amines provides a straightforward route to carbonates and carbamates, which are important functional groups in many bioactive molecules. organic-chemistry.orgnih.gov |
| Influence of Substituents | The electronic nature of the substituents on the aryl ring significantly influences the reactivity of the chloroformate group, allowing for fine-tuning of its electrophilicity. |
Structure
3D Structure
Properties
Molecular Formula |
C8H6Cl2O3 |
|---|---|
Molecular Weight |
221.03 g/mol |
IUPAC Name |
(4-chloro-2-methoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O3/c1-12-7-4-5(9)2-3-6(7)13-8(10)11/h2-4H,1H3 |
InChI Key |
UZEWQXCOUHXKOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Methoxyphenyl Chloroformate
Classical Phosgenation Routes
Traditional synthesis of chloroformates relies on the use of phosgene (B1210022) or its surrogates. These methods are well-established but require stringent safety protocols due to the high toxicity of the reagents involved.
Reaction of 4-Chloro-2-methoxyphenol with Phosgene
The most direct and widely used industrial method for synthesizing aryl chloroformates is the reaction of a phenol (B47542) with phosgene (COCl₂). google.com In this reaction, 4-Chloro-2-methoxyphenol reacts with phosgene, typically in the presence of a catalyst, to yield 4-Chloro-2-methoxyphenyl chloroformate and hydrogen chloride (HCl) as a byproduct.
The reaction is generally performed in the liquid phase at elevated temperatures, ranging from 60°C to 180°C, with a preferred range of 100°C to 140°C. google.com To drive the reaction to completion and improve efficiency, various catalysts can be employed. N,N-dialkylated acid amides are effective catalysts, used in small, catalytic amounts (e.g., 0.5-5 mol%). google.com The continuous removal of the HCl byproduct from the reaction mixture is crucial to shift the equilibrium towards the product. google.com Other catalysts, such as triphenylphosphine, triphenyl phosphite, or hexamethylphosphoric triamide, have also been utilized to facilitate this conversion. google.com While effective, this method's primary drawback is the handling of phosgene, an extremely toxic gas, which necessitates specialized equipment and strict safety measures. researchgate.net
Employment of Phosgene Surrogates (e.g., Triphosgene)
To circumvent the hazards associated with gaseous phosgene, solid and liquid phosgene surrogates have been developed. Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for phosgene. researchgate.netnih.gov One mole of triphosgene is equivalent to three moles of phosgene and decomposes to release phosgene in situ under the influence of nucleophiles or a base. researchgate.netkobe-u.ac.jp
The reaction of 4-Chloro-2-methoxyphenol with triphosgene is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane, at temperatures ranging from 0°C to room temperature. google.com The reaction often requires a base to neutralize the HCl generated. Organic bases like pyridine (B92270) or triethylamine (B128534) are commonly used. nih.gov Alternatively, inorganic bases such as sodium carbonate or sodium hydroxide (B78521) can also be employed. researchgate.netgoogle.com This method provides excellent yields and is more amenable to laboratory-scale synthesis due to the easier handling of solid triphosgene compared to gaseous phosgene. google.com However, it is important to note that triphosgene itself is toxic and its decomposition products, including phosgene, require careful handling. kobe-u.ac.jp
| Parameter | Direct Phosgenation | Triphosgene Method |
|---|---|---|
| Reagent | Phosgene (COCl₂) Gas | Triphosgene (BTC) Solid |
| Handling | Difficult, highly toxic gas | Easier, stable crystalline solid |
| Temperature | Elevated (60-180°C) | Low to ambient (0°C - RT) |
| Catalyst/Base | Catalysts like N,N-dialkylated acid amides or phosphines | Bases like pyridine, NaOH, or Na₂CO₃ |
| Safety | Requires specialized equipment and extreme caution | Safer than phosgene but still requires careful handling |
| Scale | Industrial scale | Laboratory and industrial scale |
Modern and Sustainable Synthesis Approaches
Recent research has focused on developing safer, more efficient, and environmentally benign methods for chloroformate synthesis, minimizing the use and generation of hazardous substances.
Continuous Flow Synthesis Techniques for Chloroformate Compounds
Continuous flow chemistry, utilizing microreactors, offers a modern solution to the safety issues of traditional batch processing for chloroformate synthesis. google.com This technique involves pumping reagents through a network of narrow tubes where mixing and reaction occur. The small reactor volume significantly enhances safety when working with hazardous chemicals like phosgene or its derivatives. google.com
In a continuous flow setup for synthesizing chloroformates, solutions of the phenol (e.g., 4-Chloro-2-methoxyphenol) and a phosgene source (like triphosgene) are continuously fed into a reactor. google.com The system allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to rapid and efficient reactions. google.comresearchgate.net This high degree of control often results in higher yields, improved purity, and shorter reaction times compared to batch methods. google.com The inherent safety of handling only small quantities of hazardous materials at any given moment makes continuous flow an attractive method for industrial production. google.comgoogle.com
Photo-on-Demand In Situ Generation Methods using Chloroform (B151607)
An innovative and safer approach involves the in situ generation of phosgene from chloroform (CHCl₃) on demand using photochemistry. organic-chemistry.orgacs.org In this method, a solution of an alcohol or phenol in chloroform is irradiated with ultraviolet (UV) light, typically from a low-pressure mercury lamp, while bubbling oxygen through the mixture. organic-chemistry.orgkobe-u.ac.jp The UV irradiation promotes the photo-oxidation of chloroform to generate phosgene directly in the reaction vessel. kobe-u.ac.jp The phosgene produced then reacts immediately with the dissolved phenol to form the corresponding chloroformate. kobe-u.ac.jp
This "photo-on-demand" synthesis eliminates the need to produce, transport, or store highly toxic phosgene, as it is generated and consumed in the same step. kobe-u.ac.jporganic-chemistry.org Chloroform serves as both the reactant and the solvent. kobe-u.ac.jp This technique has been shown to produce chloroformates in high yields and allows for practical, gram-scale synthesis. acs.org Furthermore, visible light can also be used for the conversion of chloroform to phosgene when a radical initiator like chlorine (Cl₂) is present. bohrium.com
Exploration of Catalytic and Environmentally Benign Synthetic Pathways
The development of green and catalytic synthetic pathways aims to reduce environmental impact and improve safety. The photo-on-demand method is a prime example of such a pathway. acs.org Catalysis plays a key role in making traditional methods more sustainable. As mentioned, catalysts in direct phosgenation allow the reaction to proceed efficiently, often under milder conditions than uncatalyzed reactions, which reduces energy consumption and potential side reactions. google.comgoogle.com
The visible-light-driven conversion of chloroform to phosgene using a catalytic amount of Cl₂ as a radical initiator further enhances the environmental credentials of photochemical methods by avoiding high-energy UV light, which can cause decomposition of reactants or products. kobe-u.ac.jpbohrium.com These modern approaches, which combine principles of catalysis, flow chemistry, and photochemistry, represent the future of chloroformate synthesis, offering pathways that are not only efficient but also inherently safer and more environmentally responsible. google.comacs.org
| Parameter | Continuous Flow Synthesis | Photo-on-Demand Synthesis |
|---|---|---|
| Principle | Reaction in a microreactor with continuous reagent feed | In situ photochemical generation of phosgene from chloroform |
| Key Advantage | Enhanced safety, precise control, high efficiency | Avoids handling and storage of phosgene |
| Reagents | Phenol, Triphosgene (or other phosgene source) | Phenol, Chloroform (reagent and solvent), Oxygen |
| Energy Source | Thermal | UV or Visible Light |
| Safety | Inherently safer due to small reaction volumes | Significantly improved safety by avoiding phosgene transport/storage |
| Byproducts | HCl, catalyst/base salts | HCl |
Optimization Strategies for Yield and Selectivity in this compound Production
Influence of Reaction Temperature and Pressure
The reaction temperature is a critical parameter in the synthesis of aryl chloroformates. Generally, the phosgenation of phenols is conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can promote the formation of undesired byproducts, such as diaryl carbonates, which are formed by the reaction of the chloroformate product with the starting phenol.
For the synthesis of phenyl chloroformate, a related compound, temperatures can range from approximately 60°C to 140°C. It is anticipated that a similar temperature range would be applicable for the synthesis of this compound. The optimal temperature would need to be determined empirically to find a balance between reaction rate and selectivity. Lower temperatures would favor selectivity towards the chloroformate but would require longer reaction times, while higher temperatures would accelerate the reaction but potentially increase the yield of the carbonate byproduct.
The reaction is typically carried out at atmospheric pressure. The use of elevated pressure is generally not required for this type of reaction and would add to the complexity and cost of the process. The primary consideration regarding pressure is the efficient removal of the hydrogen chloride (HCl) gas byproduct, which drives the reaction to completion.
Table 1: Hypothetical Influence of Temperature on the Synthesis of this compound
| Temperature (°C) | Reaction Rate | Selectivity for Chloroformate | Carbonate Formation |
| 60 | Slow | High | Low |
| 80 | Moderate | Good | Moderate |
| 100 | Fast | Moderate | Increased |
| 120 | Very Fast | Low | High |
| 140 | Very Fast | Very Low | Very High |
This table is illustrative and based on general principles of chloroformate synthesis. Actual values would require experimental verification.
Solvent Selection and Its Impact on Reaction Efficiency
The choice of solvent plays a significant role in the synthesis of this compound. The solvent must be inert to the reactants and products, particularly phosgene, and should be able to dissolve the starting phenol. The polarity and boiling point of the solvent can influence the reaction rate and the ease of product purification.
Commonly used solvents for the synthesis of aryl chloroformates include aromatic hydrocarbons such as toluene and xylene, as well as chlorinated hydrocarbons. For the preparation of phenyl chloroformate, solvents like pentane, hexane (B92381), heptane, benzene (B151609), toluene, and xylene have been utilized. google.com The selection of a solvent with a suitable boiling point is also important for maintaining the desired reaction temperature.
Kinetic studies on the solvolysis of related compounds like p-nitrophenyl chloroformate, phenyl chloroformate, and p-methoxyphenyl chloroformate have been conducted in a wide range of solvents to understand the solvent effects on the reaction mechanism. mdpi.com These studies, often analyzed using the extended Grunwald-Winstein equation, reveal the sensitivity of the reaction to solvent nucleophilicity and ionizing power. mdpi.com While these studies focus on the decomposition of chloroformates, the insights into solvent-substrate interactions are valuable for understanding the synthesis process, which proceeds through a related tetrahedral intermediate. The data suggests that the reaction mechanism is sensitive to the solvent environment, which can influence the stability of the transition state and, consequently, the reaction rate.
Table 2: Potential Solvents for the Synthesis of this compound
| Solvent | Boiling Point (°C) | Polarity | Potential Advantages | Potential Disadvantages |
| Toluene | 111 | Nonpolar | Good solubility for reactants, suitable boiling point for reaction temperature control. | Flammable. |
| Xylene | ~140 | Nonpolar | Higher boiling point allows for higher reaction temperatures. | Flammable, may require higher energy input. |
| Dichloromethane | 40 | Polar aprotic | Good solvent for many organic compounds, low boiling point simplifies removal. | Can be reactive under certain conditions, environmental concerns. |
| Chloroform | 61 | Polar aprotic | Similar to dichloromethane. | Toxic, environmental concerns. |
Catalyst Identification and Kinetic Studies in Synthesis
The reaction between phenols and phosgene to form chloroformates often requires a catalyst to proceed at a practical rate. Various catalysts have been identified for the synthesis of aryl chloroformates, and these are likely applicable to the production of this compound.
Common catalysts include tertiary amines and N,N-dialkylated amides. These catalysts function by activating the phosgene or the phenol, thereby lowering the activation energy of the reaction. For instance, N,N-dimethylformamide is a known catalyst for the formation of phenyl chloroformate from phenol and phosgene.
Kinetic studies on the solvolysis of aryl chloroformates provide indirect information about the synthesis mechanism. The reaction is believed to proceed via a stepwise addition-elimination pathway involving a tetrahedral intermediate. researchgate.netnih.gov The sensitivities to solvent nucleophilicity (l) and solvent ionizing power (m) obtained from Grunwald-Winstein analyses of related compounds are around l = 1.68 and m = 0.46 for p-nitrophenyl chloroformate, indicating a bimolecular process where the addition step is rate-determining. mdpi.com Similar values for phenyl chloroformate and p-methoxyphenyl chloroformate suggest a common mechanism. mdpi.com It can be inferred that the synthesis of this compound follows a similar mechanistic pathway.
Table 3: Kinetic Parameters for the Solvolysis of Structurally Related Aryl Chloroformates at 25°C
| Compound | l (sensitivity to solvent nucleophilicity) | m (sensitivity to solvent ionizing power) | l/m ratio |
| p-Nitrophenyl chloroformate | 1.68 | 0.46 | 3.65 |
| Phenyl chloroformate | ~1.6 | ~0.5 | ~3.2 |
| p-Methoxyphenyl chloroformate | ~1.5 | ~0.5 | ~3.0 |
Data extrapolated from solvolysis studies of related compounds and is intended to provide insight into the likely reaction mechanism for the synthesis of this compound. mdpi.com
The l/m ratio is indicative of the nature of the transition state. A higher l/m ratio suggests a more associative character in the transition state of the rate-determining step. The trend observed in the table suggests that electron-withdrawing groups on the phenyl ring (like the nitro group) lead to a later transition state with more bond formation to the nucleophile. Conversely, electron-donating groups (like the methoxy (B1213986) group) may lead to an earlier transition state. The chloro and methoxy substituents on this compound would have competing electronic effects that would influence the precise kinetics of its formation.
Chemical Reactivity and Mechanistic Aspects of 4 Chloro 2 Methoxyphenyl Chloroformate Transformations
Nucleophilic Acyl Substitution Reactions
Chloroformates are versatile reagents in organic synthesis, serving as precursors for carbonates, carbamates, and mixed anhydrides through nucleophilic acyl substitution. wikipedia.org These reactions typically proceed through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. mdpi.comnih.gov
4-Chloro-2-methoxyphenyl chloroformate reacts with alcohols and phenols to yield the corresponding carbonate esters. This transformation is a standard method for the synthesis of unsymmetrical carbonates. wikipedia.orggoogle.com The reaction is generally conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.orggoogle.com
The general scheme for this reaction is as follows: Reaction of this compound with an alcohol (R'OH)

| Nucleophile (R'-OH) | Product (Carbonate Ester) |
| Ethanol | 4-Chloro-2-methoxyphenyl ethyl carbonate |
| Phenol (B47542) | 4-Chloro-2-methoxyphenyl phenyl carbonate |
| Isopropanol | 4-Chloro-2-methoxyphenyl isopropyl carbonate |
This table provides illustrative examples of carbonate esters formed from the reaction of this compound with various alcohols and phenols.
The reaction of this compound with primary or secondary amines provides a direct route to N-substituted carbamates. wikipedia.orgrutgers.edu This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals, and for the introduction of amine protecting groups. acs.org Similar to carbonate formation, a base is typically used to scavenge the generated HCl. rutgers.edu
The general scheme for this reaction is as follows: Reaction of this compound with an amine (R'R''NH)

| Nucleophile (R'R''NH) | Product (Carbamate) |
| Aniline | Phenyl N-(4-chloro-2-methoxyphenyl)carbamate |
| Diethylamine | N,N-Diethyl O-(4-chloro-2-methoxyphenyl)carbamate |
| Benzylamine | Benzyl (B1604629) N-(4-chloro-2-methoxyphenyl)carbamate |
This table provides illustrative examples of carbamates formed from the reaction of this compound with various primary and secondary amines.
When treated with a carboxylic acid, typically in the form of its carboxylate salt or in the presence of a tertiary amine, this compound generates a mixed carbonic-carboxylic anhydride (B1165640). wikipedia.orggoogle.com These mixed anhydrides are highly activated acylating agents, often prepared in situ for subsequent reactions, such as amide bond formation in peptide synthesis, due to their high reactivity. researchgate.netnih.gov The method is advantageous because the carbonate portion of the anhydride is a good leaving group. highfine.com
The general scheme for this reaction is as follows: Reaction of this compound with a carboxylic acid (R'COOH)

| Nucleophile (R'-COOH) | Product (Mixed Anhydride) |
| Acetic Acid | Acetic (4-chloro-2-methoxy)carbonic anhydride |
| Benzoic Acid | Benzoic (4-chloro-2-methoxy)carbonic anhydride |
| Pivalic Acid | 2,2-Dimethylpropanoic (4-chloro-2-methoxy)carbonic anhydride |
This table provides illustrative examples of mixed anhydrides formed from the reaction of this compound with various carboxylic acids.
Reaction Kinetics and Solvent Effects
The study of reaction kinetics and the influence of solvent provides crucial insights into the detailed mechanism of transformations involving this compound. Solvolysis reactions, in particular, are well-suited for such mechanistic investigations.
The solvolysis of chloroformate esters has been extensively studied to elucidate the interplay between unimolecular (Sₙ1) and bimolecular (addition-elimination) pathways. mdpi.comnih.gov The extended Grunwald-Winstein equation is a powerful tool for this purpose, correlating the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). psu.edunih.gov
The equation is expressed as: log(k/k₀) = lNT + mYCl + c
Where:
k₀ is the rate of solvolysis in the reference solvent (80% ethanol).
l is the sensitivity of the solvolysis rate to solvent nucleophilicity.
m is the sensitivity of the solvolysis rate to solvent ionizing power.
Below are the specific rates of solvolysis for 2-methoxyphenyl chloroformate in a range of solvents.
| Solvent | k / 10⁻⁵ s⁻¹ (at 25.0 °C) |
| 100% EtOH | 4.35 |
| 90% EtOH | 14.1 |
| 80% EtOH | 26.9 |
| 100% MeOH | 20.3 |
| 90% MeOH | 54.3 |
| 80% MeOH | 94.6 |
| 90% Acetone | 1.83 |
| 80% Acetone | 7.97 |
| 97% TFE | 7.91 |
| 70% TFE | 42.4 |
| 50% TFE | 179 |
| 97% HFIP | 179 |
| 90% HFIP | 338 |
| 50% HFIP | 1020 |
| 80% TFE-20% EtOH | 14.0 |
Data sourced from a study on 2-methoxyphenyl chloroformate, which serves as a model for the 4-chloro substituted analogue. mdpi.com TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.
Linear Free Energy Relationships (LFERs), such as the Grunwald-Winstein equation, are instrumental in diagnosing reaction mechanisms. mdpi.comnih.gov The sensitivities l and m quantify the extent of bond-making (nucleophilic participation) and bond-breaking (charge separation) in the transition state, respectively.
For the solvolysis of 2-methoxyphenyl chloroformate, application of the extended Grunwald-Winstein equation across 17 different solvents yielded the following parameters: mdpi.com
| Parameter | Value | Interpretation |
| l (sensitivity to NT) | 1.44 ± 0.16 | High sensitivity to solvent nucleophilicity, indicating significant nucleophilic involvement in the transition state. |
| m (sensitivity to YCl) | 0.61 ± 0.10 | Moderate sensitivity to solvent ionizing power, suggesting some charge separation. |
| l/m ratio | 2.36 | A high ratio is characteristic of a bimolecular addition-elimination pathway with rate-determining addition. researchgate.net |
| R (Correlation Coefficient) | 0.941 | A good correlation of the data to the two-term equation. |
| F-test | 54 | Indicates a statistically significant correlation. |
Correlation data for the solvolysis of 2-methoxyphenyl chloroformate at 25.0 °C. mdpi.com
The high l value (1.44) and the l/m ratio of 2.36 strongly support a bimolecular mechanism for 2-methoxyphenyl chloroformate. mdpi.com This mechanism involves a rate-determining addition of a solvent molecule to the carbonyl carbon to form a tetrahedral intermediate. mdpi.comnih.gov This pathway is favored over a unimolecular Sₙ1-type mechanism, which would show a much higher sensitivity to solvent ionizing power (m ≈ 1.0) and a lower sensitivity to nucleophilicity (l < 0.5). Given the electronic similarities, the solvolysis of this compound is predicted to follow the same dominant bimolecular addition-elimination pathway.
Detailed Studies on Intermediates and Transition States (e.g., Tetrahedral Intermediates)
The reactivity of this compound, like other aryl chloroformates, is largely dictated by the stability of intermediates and transition states formed during nucleophilic substitution reactions. A substantial body of research on related phenyl chloroformates points towards a stepwise addition-elimination mechanism, which proceeds through a tetrahedral intermediate. acs.orgmdpi.com This mechanism is favored over a direct displacement (SN2) or a dissociative mechanism involving an acylium ion intermediate.
Kinetic studies on the solvolysis of various phenyl chloroformates provide strong evidence for this mechanism. The application of the extended Grunwald-Winstein equation to the specific rates of solvolysis of phenyl chloroformate and its substituted analogues, such as p-methoxyphenyl chloroformate and p-nitrophenyl chloroformate, has been particularly insightful. mdpi.com The high sensitivity to changes in solvent nucleophilicity (high l value) and moderate sensitivity to changes in solvent ionizing power (m value) are consistent with a bimolecular mechanism where the addition step to form the tetrahedral intermediate is rate-determining. mdpi.com
For this compound, the substituents on the phenyl ring are expected to influence the stability of the tetrahedral intermediate. The 2-methoxy group, being in the ortho position, can exert both a +R (resonance) and a -I (inductive) effect. The +R effect, involving the donation of a lone pair of electrons from the oxygen atom, can help to stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate. Conversely, the -I effect of the electronegative oxygen atom would be destabilizing. The 4-chloro substituent primarily exerts a -I effect and a weaker +R effect, both of which would influence the electron density at the reaction center. The interplay of these electronic effects will ultimately govern the stability of the tetrahedral intermediate and, consequently, the reactivity of the molecule.
The transition state leading to the tetrahedral intermediate is thought to be highly associative, with significant bond formation between the nucleophile and the carbonyl carbon. wiley-vch.de Isotope effect studies on related systems further support the formation of a tetrahedral intermediate in the rate-determining step. nih.gov
Rearrangement Reactions and Decomposition Pathways
Aryl chloroformates, including this compound, can undergo decomposition through various pathways, with decarboxylation being a notable route. The thermal and photochemical stability of chloroformates can be limited, leading to the formation of different products depending on the conditions.
One significant decomposition pathway for aryl chloroformates is the Lewis acid-catalyzed decarboxylation to yield the corresponding chloroaromatic compound. acs.org For instance, the treatment of phenyl chloroformates with a Lewis acid such as aluminum chloride (AlCl3) in the liquid phase can result in the loss of carbon dioxide and the formation of the chloroaromatic derivative. acs.org This reaction is believed to proceed through an internal nucleophilic substitution (SNi) mechanism, where the Lewis acid coordinates to the aryl chloroformate, facilitating the cleavage of the C-O bond and subsequent loss of CO2.
In the case of this compound, this decomposition pathway would be expected to produce 1,4-dichloro-2-methoxybenzene. The efficiency of this decarboxylation can be influenced by the substitution pattern on the aromatic ring.
While thermal decomposition of alkyl chloroformates can lead to the formation of olefins and alkyl chlorides, the pathways for aryl chloroformates are less prone to such rearrangements due to the stability of the aromatic ring. researchgate.netrsc.org Gas-phase pyrolysis of phenyl chloroformate has been reported to yield chlorobenzene (B131634) and other products, indicating that high temperatures can induce decomposition. researchgate.net
Photochemical decomposition is another potential pathway for chloroformates. Irradiation with UV light can induce the decomposition of chloroform (B151607), a related chlorinated compound, to generate phosgene (B1210022) (COCl2). nih.govkobe-u.ac.jp While specific studies on the direct photochemical decomposition of this compound are not prevalent, it is plausible that UV irradiation could initiate cleavage of the chloroformate moiety.
It is important to distinguish these decomposition pathways from true intramolecular rearrangements where the atomic connectivity of the core structure is altered, such as the Fries rearrangement observed for some phenyl esters. wikipedia.org For aryl chloroformates, the predominant reactions under various conditions appear to be substitution at the carbonyl carbon or decomposition via decarboxylation, rather than skeletal rearrangements of the aromatic ring itself.
Investigations into Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to the electronic properties of the substituents on the phenyl ring. The 4-chloro and 2-methoxy groups exert a significant influence on the electrophilicity of the carbonyl carbon and the stability of the reaction intermediates and transition states.
Structure-reactivity relationships in aryl chloroformates have been extensively studied through the analysis of solvolysis kinetics of a series of substituted phenyl chloroformates. These studies often employ linear free-energy relationships, such as the Hammett and Grunwald-Winstein equations, to quantify the effect of substituents on reaction rates.
The solvolysis of phenyl chloroformate generally proceeds via an addition-elimination mechanism where the addition of the nucleophile is the rate-determining step. mdpi.com The electronic nature of the substituents on the aryl ring can modulate the rate of this step.
Electron-donating groups (EDGs) , such as the 2-methoxy group, can have a more complex influence. The methoxy (B1213986) group exhibits a strong +R effect by donating its lone pair of electrons to the aromatic ring, and a -I effect due to the electronegativity of the oxygen atom. In the ortho position, both effects are at play. The +R effect can stabilize the transition state leading to the tetrahedral intermediate by delocalizing the developing negative charge on the carbonyl oxygen. However, the initial state is also stabilized by resonance donation from the phenoxy group, which can slow down the reaction. wiley-vch.denih.gov The steric bulk of the ortho-methoxy group may also play a role in the accessibility of the carbonyl carbon to the incoming nucleophile.
Comparative studies on the solvolysis of p-methoxyphenyl chloroformate (an EDG) and p-nitrophenyl chloroformate (a strong EWG) relative to unsubstituted phenyl chloroformate illustrate these effects. The presence of the electron-donating p-methoxy group leads to solvolysis behavior that closely parallels that of phenyl chloroformate, suggesting a similar mechanism. nih.gov Conversely, the strongly electron-withdrawing p-nitro group is expected to significantly accelerate the rate of nucleophilic attack.
Below is a table summarizing the expected electronic effects of the substituents in this compound:
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Expected Impact on Carbonyl Electrophilicity |
| Chloro | 4 (para) | Electron-withdrawing | Weakly electron-donating | Increase |
| Methoxy | 2 (ortho) | Electron-withdrawing | Strongly electron-donating | Net effect is complex; can decrease through resonance |
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 Methoxyphenyl Chloroformate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Chloro-2-methoxyphenyl chloroformate. By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity and substitution pattern.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring, with a chloro group at position 4, a methoxy group at position 2, and the chloroformate group at position 1, leads to a specific splitting pattern for the three aromatic protons.
The proton ortho to the methoxy group and meta to the chloro group (H-3) is anticipated to appear as a doublet. The proton meta to both the methoxy and chloroformate groups (H-5) would likely present as a doublet of doublets due to coupling with both adjacent protons. The proton ortho to the chloro group and meta to the chloroformate group (H-6) is expected to be a doublet. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.9 - 7.1 | d | 8.0 - 9.0 |
| H-5 | 7.2 - 7.4 | dd | J = 8.0 - 9.0, 2.0 - 3.0 |
| H-6 | 7.1 - 7.3 | d | 2.0 - 3.0 |
| -OCH₃ | 3.8 - 4.0 | s | N/A |
Note: Predicted values are based on the analysis of similar substituted benzene derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the chloroformate group is expected to be the most downfield signal, typically appearing in the region of 150-160 ppm.
The aromatic carbons will have chemical shifts influenced by the attached substituents. The carbon bearing the chloroformate group (C-1) and the carbon with the methoxy group (C-2) will be significantly shifted downfield. The carbon attached to the chlorine atom (C-4) will also show a downfield shift. The remaining aromatic carbons (C-3, C-5, and C-6) will appear at chemical shifts typical for substituted benzene rings. The carbon of the methoxy group will resonate at a characteristic upfield position.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 150 - 160 |
| C-1 | 145 - 150 |
| C-2 | 150 - 155 |
| C-3 | 115 - 120 |
| C-4 | 128 - 133 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| -OCH₃ | 55 - 60 |
Note: Predicted values are based on established substituent effects on benzene ring chemical shifts.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY)
To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between adjacent protons. Cross-peaks would be observed between H-5 and its neighbors, H-3 and H-6, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-3, C-5, C-6, and the methoxy group based on the previously assigned proton signals.
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can identify all protons within a spin system. For this compound, this would show correlations between all the aromatic protons, helping to distinguish them from other signals in more complex derivatives.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, with an approximate intensity ratio of 3:1 for the M+ and M+2 peaks, respectively.
Table 3: Predicted HRMS Data for this compound (C₈H₆Cl₂O₃)
| Ion | Calculated m/z (³⁵Cl₂) | Calculated m/z (³⁵Cl³⁷Cl) |
| [M]⁺ | 220.9694 | 222.9664 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile compounds like this compound.
In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column and then introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak, confirming the compound's identity. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the chloroformyl group (-COCl) or the entire chloroformate moiety, leading to characteristic fragment ions. The analysis of derivatives often involves derivatization with reagents like ethyl chloroformate to enhance volatility and chromatographic performance. mdpi.comresearchgate.net
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Structure | Predicted m/z |
| [M-Cl]⁺ | [C₈H₆ClO₃]⁺ | 185 |
| [M-COCl]⁺ | [C₇H₆ClO₂]⁺ | 157 |
| [C₇H₆ClO]⁺ | 4-Chloro-2-methoxyphenoxy radical cation | 157 |
| [C₆H₃ClO]⁺ | 126 |
Note: The m/z values correspond to the most abundant isotope.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of this compound, particularly due to its high sensitivity and selectivity. Given the reactive nature of the chloroformate group, careful method development is essential to prevent degradation during analysis.
A reversed-phase LC method would be the most probable approach for the separation of this compound. A C18 or similar hydrophobic stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
In the mass spectrometer, this compound can be ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode, the molecule would likely be detected as its protonated molecular ion [M+H]⁺ or as adducts with solvent molecules or salts. Due to the presence of chlorine, the isotopic pattern of the molecular ion peak would be characteristic, with the M+2 peak being approximately one-third the intensity of the M peak, which aids in its identification. Fragmentation in the mass spectrometer (MS/MS) would likely involve the loss of the chloroformate group or cleavage of the ether bond, providing further structural confirmation.
For the analysis of its derivatives, where the chloroformate group has reacted with another molecule (e.g., an amine to form a carbamate), LC-MS is invaluable. The change in molecular weight and fragmentation pattern would be used to confirm the structure of the resulting derivative.
Table 1: Predicted LC-MS Parameters for this compound
| Parameter | Predicted Value/Condition |
|---|---|
| LC Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Gradient elution, starting with a higher percentage of A and increasing B |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ | m/z 221.0 (for ³⁵Cl), 223.0 (for ³⁷Cl) |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides crucial information about the functional groups present in this compound.
The FT-IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the chloroformate group. This band is typically observed in the range of 1775-1800 cm⁻¹ for aryl chloroformates. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing chloro group will both influence the bond strength and, consequently, the absorption frequency.
Other characteristic absorptions would include C-O stretching vibrations from the ester and ether linkages, C-Cl stretching from both the chloroformate and the aromatic ring, and various C-H and C=C stretching and bending vibrations associated with the substituted benzene ring.
Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
|---|---|---|
| ~1785 | C=O Stretch (chloroformate) | Very Strong |
| ~1200-1250 | C-O Stretch (ester) | Strong |
| ~1020-1050 | C-O Stretch (aryl ether) | Medium-Strong |
| ~1450-1600 | C=C Stretch (aromatic ring) | Medium-Strong (multiple bands) |
| ~800-900 | C-H Bending (out-of-plane, aromatic) | Medium-Strong |
| ~700-800 | C-Cl Stretch (chloroformate) | Medium-Strong |
Raman spectroscopy provides complementary information to FT-IR. The C=O stretch of the chloroformate group, while strong in the IR, would also be expected to show a distinct band in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and can provide information about the substitution pattern. The C-Cl stretching vibrations would also be observable. For a closely related compound, phenyl chloroformate, Raman spectral data is available and can be used as a reference.
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of aryl chloroformates. A reversed-phase method, similar to that described for LC-MS, would be employed. A C18 column with a mobile phase of acetonitrile and water or methanol and water would be a suitable starting point. The compound has a chromophore (the substituted benzene ring) that allows for detection by UV spectrophotometry, likely at a wavelength around 254 nm or 280 nm.
The retention time of the compound would depend on the exact mobile phase composition and gradient. Impurities would be visible as separate peaks in the chromatogram, and the purity can be calculated from the relative peak areas. For derivatives, the retention time would shift depending on the polarity of the added group. For instance, reaction with a polar amine to form a carbamate (B1207046) would likely decrease the retention time under reversed-phase conditions.
Table 3: Exemplar HPLC Method Parameters for Aryl Chloroformates
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reactions and assessing the purity of this compound. A silica (B1680970) gel plate would be used as the stationary phase, taking advantage of the compound's moderate polarity.
The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be appropriate. The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) for the compound, typically between 0.3 and 0.5. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic ring.
Table 4: Typical TLC Systems for Aryl Chloroformates
| Stationary Phase | Mobile Phase System (Exemplar Ratios) | Visualization |
|---|---|---|
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) | UV (254 nm) |
X-ray Crystallography for Absolute Structure Elucidation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique has been instrumental in elucidating the absolute structure of various derivatives of this compound, providing precise information on bond lengths, bond angles, and stereochemistry. While crystallographic data for the parent compound, this compound, is not extensively available in the current body of scientific literature, analyses of its derivatives offer significant insights into the structural behavior of the core moiety.
Detailed crystallographic studies on related compounds, such as 4-Chloro-N-(2-methoxyphenyl)benzamide and 4-chloro-N-(2-methoxyphenyl) benzamidoxime (B57231), have provided a foundational understanding of the conformational preferences and intermolecular interactions dictated by the substituted phenyl ring.
For instance, the crystal structure of 4-Chloro-N-(2-methoxyphenyl)benzamide, a derivative, was determined to be in the triclinic space group P-1. nih.gov The analysis revealed that the methoxyphenyl-amide portion of the molecule is nearly planar. nih.gov This planarity is supported by a weak intramolecular hydrogen bond. nih.gov The two benzene rings within the structure are inclined with respect to each other. nih.gov In the crystal lattice, molecules form centrosymmetric dimers through intermolecular Cl⋯O interactions. nih.gov
Similarly, the X-ray diffraction study of 4-chloro-N-(2-methoxyphenyl) benzamidoxime (CMB) showed that this derivative crystallizes in a Z configuration. researchgate.net This configuration is stabilized by a strong intramolecular N-H⋯O hydrogen bond. researchgate.net The molecules form a centrosymmetric dimer through intermolecular hydrogen bonds. researchgate.net The study also quantified the torsion angles, indicating that the 2-methoxyphenyl and 4-chlorophenyl rings are significantly twisted from the mean plane of the hydroxyamidine group. researchgate.net
The crystallographic data for these derivatives are summarized in the tables below, offering a comparative view of their structural parameters.
Table 1: Crystallographic Data for 4-Chloro-N-(2-methoxyphenyl)benzamide nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 261.70 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6938 (5) |
| b (Å) | 9.2339 (6) |
| c (Å) | 9.8723 (7) |
| α (°) | 66.683 (3) |
| β (°) | 89.943 (3) |
| γ (°) | 69.536 (3) |
| Volume (ų) | 595.69 (7) |
| Z | 2 |
Table 2: Selected Bond Distances and Angles for 4-Chloro-N-(2-methoxyphenyl)benzamide nih.gov
| Bond/Angle | Value |
| Cl⋯O intermolecular interaction (Å) | 3.1874 (9) |
| Dihedral angle between benzene rings (°) | 26.74 (7) |
| Dihedral angle between benzene ring and C—N—C(O)—C fragment (°) | 5.10 (7) |
These detailed structural elucidations are crucial for understanding the molecule's reactivity, physical properties, and potential interactions in a biological context, thereby guiding further research and application.
Based on a comprehensive search of scientific literature, there are no specific computational or theoretical studies published for the compound "this compound." Research in this area has focused on structurally related analogs, such as p-nitrophenyl chloroformate and p-methoxyphenyl chloroformate, rather than the specific 4-chloro-2-methoxy substituted variant.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline, because the primary research data for this specific molecule does not exist in the public domain. Generating content for the specified outline would require fabricating data, which would violate the core principles of scientific accuracy.
Computational and Theoretical Studies on 4 Chloro 2 Methoxyphenyl Chloroformate
Molecular Modeling for Rational Design of Derivatives
The rational design of novel derivatives of 4-Chloro-2-methoxyphenyl chloroformate with enhanced biological activity and optimized properties is greatly facilitated by computational and theoretical studies. Molecular modeling techniques, including ligand-receptor interaction modeling and quantitative structure-activity relationship (QSAR) studies, provide invaluable insights at the atomic level, guiding the synthesis of more potent and selective compounds.
Ligand-Receptor Interaction Modeling (e.g., molecular docking, molecular dynamics simulations)
Ligand-receptor interaction modeling is a powerful computational tool used to predict and analyze the binding of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme (receptor). This approach is instrumental in understanding the molecular basis of a compound's activity and in designing derivatives with improved binding affinity and specificity.
Molecular Docking:
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is widely used in drug discovery to screen virtual libraries of compounds and to propose structural modifications that could enhance binding.
For instance, in a study on derivatives of the structurally related 4-formyl-2-methoxyphenyl-4-chlorobenzoate, molecular docking was employed to predict its anti-inflammatory activity by examining its interaction with the cyclooxygenase-2 (COX-2) receptor. The results indicated that 4-formyl-2-methoxyphenyl-4-chlorobenzoate exhibited a lower binding energy (-8.18 kcal/mol) compared to its parent compound, vanillin (-4.96 kcal/mol), suggesting a higher potential for anti-inflammatory activity. fip.orgfip.org The docking analysis also revealed specific interactions with amino acid residues within the COX-2 active site. fip.org
Similarly, a molecular docking study of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, a compound containing the 4-chloro-2-methoxyphenyl moiety, was conducted to evaluate its antioxidant potential through its interaction with the NADPH enzyme. rsc.org The study reported a binding energy of -6.37 kcal/mol for the ligand with the enzyme. rsc.org
Interactive Data Table: Molecular Docking of Related Derivatives
| Compound | Receptor | PDB ID | Binding Energy (kcal/mol) |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | 6COX | -8.18 fip.orgfip.org |
| Vanillin | COX-2 | 6COX | -4.96 fip.orgfip.org |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | NADPH | 2CDU | -6.37 rsc.org |
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms and molecules over time. This technique can be used to assess the stability of the docked pose, analyze conformational changes in the protein and ligand upon binding, and calculate binding free energies with higher accuracy.
Confirm the stability of binding modes predicted by molecular docking.
Identify key amino acid residues involved in the interaction.
Calculate binding free energies to rank the potency of designed analogs.
By combining molecular docking and molecular dynamics simulations, researchers can gain a comprehensive understanding of the ligand-receptor interactions, which is crucial for the rational design of novel and more effective derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead structures.
While specific QSAR studies on derivatives of this compound are not extensively documented, the methodology has been widely applied to various classes of substituted aromatic compounds. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to investigate the structure-activity relationships of hallucinogenic phenylalkylamines and antitubercular pyrimidine-5-carboxamides. nih.govnih.gov
In a typical 3D-QSAR study, a series of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the biological activity to generate a predictive model. The results are often visualized as contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease activity.
For the rational design of derivatives of this compound, a QSAR study could be designed as follows:
Data Set Selection: A series of derivatives would be synthesized, and their biological activity against a specific target would be determined.
Molecular Modeling and Alignment: 3D structures of the compounds would be generated and aligned based on a common scaffold.
Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties, would be calculated.
Model Generation and Validation: Statistical methods, such as partial least squares (PLS) analysis, would be used to build a QSAR model. The predictive power of the model would be rigorously validated using internal and external test sets of compounds.
The resulting QSAR model could then be used to predict the activity of virtual derivatives of this compound, allowing for the prioritization of the most promising candidates for synthesis and biological testing. This approach can significantly streamline the drug discovery process, reducing the time and resources required to develop new therapeutic agents.
Interactive Data Table: Key Concepts in QSAR
| Concept | Description |
| CoMFA | Comparative Molecular Field Analysis. A 3D-QSAR technique that correlates the steric and electrostatic fields of molecules with their biological activity. nih.gov |
| CoMSIA | Comparative Molecular Similarity Indices Analysis. An extension of CoMFA that includes additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. |
| Molecular Descriptors | Numerical values that represent the physicochemical properties of a molecule. |
| Training Set | A set of compounds with known activities used to build the QSAR model. nih.gov |
| Test Set | A set of compounds with known activities, not used in model generation, to validate the predictive ability of the QSAR model. nih.gov |
Applications in Complex Organic Synthesis Utilizing 4 Chloro 2 Methoxyphenyl Chloroformate
Construction of Carbonyl-Containing Building Blocks for Advanced Organic Molecules
4-Chloro-2-methoxyphenyl chloroformate is a versatile reagent for the construction of carbonyl-containing building blocks essential for the synthesis of advanced organic molecules. Its reactivity is centered around the highly electrophilic chloroformate group, which readily reacts with a variety of nucleophiles. This reactivity allows for the introduction of the 4-chloro-2-methoxyphenoxycarbonyl moiety into organic substrates, thereby creating key intermediates such as carbonates and carbamates. wikipedia.org
The reaction with alcohols in the presence of a base leads to the formation of unsymmetrical carbonates. These carbonate structures can serve as valuable precursors in organic synthesis. For instance, they can act as activating groups or be transformed into other functional groups.
Similarly, the reaction of this compound with primary or secondary amines yields the corresponding carbamates. wikipedia.org Carbamates are stable functional groups found in many biologically active molecules and also serve as important protecting groups in multi-step synthesis. The ability to form these fundamental carbonyl-containing linkages makes this chloroformate a valuable tool for medicinal chemists and synthetic organic chemists in the elaboration of complex molecular architectures.
Role in the Synthesis of Diverse Heterocyclic Systems (e.g., Pyrimidine (B1678525) Derivatives, Thiopyrano[2,3-d]thiazoles)
While direct examples of the use of this compound in the synthesis of pyrimidine derivatives and thiopyrano[2,3-d]thiazoles are not extensively documented, the general reactivity of chloroformates suggests a potential role in the construction of such heterocyclic systems. Chloroformates are known to be effective acylating agents, and acylation is a key step in the synthesis of many heterocyclic compounds. thieme.de
In the context of pyrimidine synthesis , chloroformates can be utilized to introduce carbonyl functionalities that can then participate in cyclization reactions. mdpi.com For instance, reaction with an appropriate amine-containing precursor could yield a carbamate (B1207046) intermediate, which could then be cyclized to form a pyrimidine ring. The synthesis of various pyrimidine derivatives often involves the reaction of intermediates with acylating agents to build the heterocyclic core. thieme.debu.edu.eg
The synthesis of thiopyrano[2,3-d]thiazoles often proceeds through hetero-Diels-Alder reactions. nih.govnih.govresearchgate.net While not a direct dienophile or diene, this compound could be employed in tandem reactions where an initial acylation step is required to prepare a substrate for the key cycloaddition. nih.gov For example, it could be used to acylate a precursor molecule, thereby activating it for a subsequent intramolecular cyclization or intermolecular reaction to form the desired fused heterocyclic system.
Development of Protecting Group Strategies in Multi-Step Synthesis
One of the most significant applications of chloroformates in organic synthesis is in the protection of functional groups, particularly amines and alcohols. wikipedia.orggeorganics.skorganic-chemistry.org this compound can be effectively used to introduce the 4-chloro-2-methoxyphenoxycarbonyl group as a protecting group for these functionalities.
Protection of Amines: Primary and secondary amines react with this compound to form stable carbamates. wikipedia.org This strategy is analogous to the widely used carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which are also introduced using their respective chloroformates. wikipedia.org The resulting carbamate is generally robust and can withstand a variety of reaction conditions, allowing for chemical modifications at other parts of the molecule. utdallas.eduuchicago.edu The choice of a specific substituted phenyl chloroformate for protection can offer advantages in terms of stability and cleavage conditions.
Protection of Alcohols: Alcohols are converted to carbonates upon reaction with this compound. This transformation protects the hydroxyl group from unwanted reactions, such as oxidation or acylation, during a synthetic sequence. The stability of the resulting carbonate can be tuned by the electronic properties of the aromatic ring.
The development of new protecting groups is crucial for advancing complex multi-step synthesis, and substituted phenyl chloroformates like this compound offer a valuable addition to the synthetic chemist's toolbox, enabling greater control and selectivity in the synthesis of complex molecules. organic-chemistry.orguchicago.edu
Utility in the Preparation of Advanced Organic Materials and Polymer Precursors
Phenyl chloroformates are recognized as important intermediates in the production of polymers and plastic modifiers. chemicalbook.compatsnap.com By analogy, this compound is a potential monomer or precursor for the synthesis of advanced organic materials and polymers. The presence of multiple reactive sites—the chloroformate group and the chloro and methoxy (B1213986) substituents on the phenyl ring—allows for a variety of polymerization strategies.
For example, it can be used in the synthesis of polycarbonates and polyurethanes. The reaction of a bisphenol with this compound would lead to the formation of a polycarbonate chain. Similarly, reaction with a diamine could produce a polyurethane. The specific substituents on the phenyl ring can be used to fine-tune the properties of the resulting polymer, such as its thermal stability, solubility, and optical properties. Phenyl chloroformate itself is used in the synthesis of poly(2-(phenoxycarbonyloxy)ethyl methacrylate) and phenyl-(4-vinylphenyl) carbonate, highlighting the utility of this class of compounds in polymer chemistry. chemicalbook.com
Applications in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates
Chloroformates are crucial reagents in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). ontosight.ai Substituted phenyl chloroformates, including this compound, serve as important intermediates in the preparation of complex organic molecules that are precursors to pharmaceuticals. chemicalbook.compatsnap.com The substituted phenyl moiety is a common structural motif in many biologically active compounds.
The reactivity of this compound allows for its incorporation into a wide range of organic molecules, creating key intermediates for the synthesis of pharmaceuticals. For example, the formation of carbamates and carbonates is a common step in the synthesis of many drugs. The specific substitution pattern on the aromatic ring can influence the biological activity of the final product. Benzyl (B1604629) chloroformate, a related compound, is a vital reagent in the production of numerous pharmaceuticals, including antibiotics and antivirals. ontosight.ai
Integration into Cascade Reactions and One-Pot Synthetic Procedures
The high reactivity of chloroformates makes them excellent candidates for integration into cascade reactions and one-pot synthetic procedures, which are highly desirable for improving synthetic efficiency by reducing the number of purification steps and saving time and resources.
A notable application is the one-pot conversion of alcohols to carbonates and carbamates. acs.orgorganic-chemistry.org In such a procedure, an alcohol can be reacted with this compound to form a carbonate intermediate. Without isolation, a subsequent nucleophile, such as another alcohol or an amine, can be added to the reaction mixture to yield the final carbonate or carbamate product. This approach is efficient and avoids the handling of the potentially sensitive chloroformate intermediate. Recent advancements have even demonstrated the photo-on-demand in situ synthesis of chloroformates from the corresponding alcohol and chloroform (B151607), which can then be directly used in one-pot syntheses of carbonates and carbamates. acs.orgorganic-chemistry.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-chloro-2-methoxyphenyl chloroformate, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via the reaction of 4-chloro-2-methoxyphenol with phosgene (COCl₂) in the presence of a base like pyridine. Reaction parameters such as temperature (optimal range: 0–5°C), stoichiometry of phosgene, and solvent choice (e.g., dichloromethane) critically affect selectivity and yield. Excess phosgene may lead to side products like carbamoyl chlorides, while insufficient base can result in incomplete conversion .
Q. How does this compound react with nucleophiles, and what intermediates are formed?
- Answer : The chloroformate group (-OCOCl) reacts with nucleophiles (amines, alcohols, thiols) to form carbamates, carbonates, or thiocarbonates. For example, with primary amines, it forms stable carbamate derivatives, which are useful in peptide coupling or protecting-group chemistry. The reaction proceeds via a two-step mechanism: nucleophilic attack at the carbonyl carbon, followed by chloride elimination. Steric hindrance from the methoxy and chloro substituents may slow reactivity compared to unsubstituted phenyl chloroformates .
Q. What safety protocols are essential when handling this compound?
- Answer : Due to its reactivity and toxicity, strict safety measures are required:
- Storage : Under inert gas (N₂) in airtight containers at –20°C to prevent hydrolysis .
- Handling : Use fume hoods, PPE (gloves, goggles), and avoid contact with water/moisture to prevent HCl gas release .
- Exposure limits : Follow AEGL-2 guidelines (1–4 ppm for 10–60 min exposure) to mitigate respiratory and ocular toxicity risks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Answer : Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional, can model electron density distributions and reaction pathways. For instance, predicting the activation energy for nucleophilic attack at the carbonyl carbon helps optimize solvent polarity and catalyst selection. Studies show substituent effects (e.g., electron-withdrawing Cl) lower the LUMO energy, enhancing electrophilicity .
Q. How do crystallographic techniques resolve structural ambiguities in derivatives of this compound?
- Answer : Single-crystal X-ray diffraction (using SHELX programs) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, hydrogen-bonding patterns between the methoxy group and adjacent molecules influence crystal packing and stability. SHELXL refinement parameters (e.g., R-factor < 5%) ensure high accuracy in structural assignments .
Q. What experimental strategies address contradictions in toxicity data for chloroformate compounds?
- Answer : Discrepancies in LC₅₀ values (e.g., 13 ppm vs. 18 ppm in rodent studies) arise from variations in exposure duration, species sensitivity, and analytical methods. To resolve contradictions:
- Standardized protocols : Use OECD guidelines for acute inhalation studies.
- Cross-validation : Compare data across structural analogs (e.g., benzyl or methyl chloroformates) to identify trends in toxicity .
Q. How can orthogonal design optimize reaction conditions for synthesizing this compound derivatives?
- Answer : Orthogonal experiments (e.g., L9 Taguchi arrays) test variables like temperature, catalyst loading, and molar ratios. For instance, optimizing the reaction of the chloroformate with thiocyanate ions achieved 96.8% yield by prioritizing reaction time (3 h) and catalyst ratio (1.5 mol%) over other factors. ANOVA analysis identifies dominant variables, reducing trial-and-error approaches .
Q. What analytical methods are most effective for quantifying trace impurities in this compound?
- Answer :
- HPLC-MS : Detects hydrolyzed byproducts (e.g., 4-chloro-2-methoxyphenol) at ppm levels.
- NMR spectroscopy : ¹³C NMR distinguishes between chloroformate and carbonate derivatives via carbonyl chemical shifts (δ 150–155 ppm for chloroformates vs. 155–160 ppm for carbonates) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
